N-benzyl-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
N-benzyl-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide is a fused heterocyclic compound featuring a [1,3]diazino[4,5-d]pyrimidine core. Key structural elements include:
- A furan-2-yl substituent at position 2.
- 6,8-dimethyl groups and 5,7-dioxo moieties on the diazino-pyrimidine ring.
- A sulfanylacetamide side chain with a benzyl group.
Its synthesis likely involves coupling reactions or cyclization steps analogous to those in the referenced studies .
Propriétés
IUPAC Name |
N-benzyl-2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S/c1-25-18-16(20(28)26(2)21(25)29)19(24-17(23-18)14-9-6-10-30-14)31-12-15(27)22-11-13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGQGUDEDZDWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)NCC4=CC=CC=C4)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Spectroscopic Data :
- IR : Both compounds show CN stretches (~2,220 cm⁻¹) and NH bands (~3,400 cm⁻¹) .
- MS : Molecular ions for 11a (m/z 386) and 11b (m/z 403) are comparable to the expected mass of the target compound (estimated >450 Da based on formula).
Pyrimido[2,1-b]quinazoline (12)
Structure: Compound 12 () contains a pyrimidoquinazoline core with a 5-methylfuran-2-yl group and a cyano substituent. Key Differences:
- Core Heterocycle: The target compound’s fused diazino-pyrimidine system differs from the pyrimidoquinazoline in 12.
- Functional Groups : Compound 12 lacks the sulfanyl and acetamide groups present in the target compound.
Spectroscopic Data :
- ¹H NMR : Both compounds exhibit furan proton signals (δ ~6.2–7.4 ppm) and methyl groups (δ ~2.2–2.3 ppm) .
- MS : Compound 12 has a molecular ion at m/z 318, significantly smaller than the target compound’s estimated mass.
Benzo[b][1,4]oxazin Derivatives (7a–c)
Structure : These compounds () combine a pyrimidine ring with a benzoxazine moiety and substituted phenyl groups.
Key Differences :
- Heteroatoms : The benzoxazine core includes oxygen, whereas the target compound has sulfur and additional nitrogen atoms.
- Side Chains : The target’s sulfanylacetamide is absent in 7a–c.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
